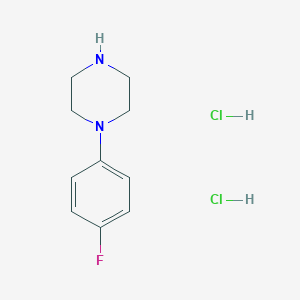

1-(4-Fluorophenyl)piperazine dihydrochloride

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2.2ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQVAQAZQDURKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583518 | |

| Record name | 1-(4-Fluorophenyl)piperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64090-19-3 | |

| Record name | 1-(4-Fluorophenyl)piperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Fluorophenyl) piperazine, dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1-(4-Fluorophenyl)piperazine Dihydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the fundamental basic properties of 1-(4-Fluorophenyl)piperazine dihydrochloride. Moving beyond a simple data sheet, this document provides contextual insights, explains the causality behind experimental choices, and offers validated protocols for its handling, characterization, and analysis.

Introduction and Strategic Importance

1-(4-Fluorophenyl)piperazine, often abbreviated as 4-FPP or pFPP, is a substituted phenylpiperazine compound. In its dihydrochloride salt form (CAS No: 64090-19-3), it is a stable, crystalline solid frequently utilized in research and forensic applications.[1][2] Its significance stems from several key areas:

-

Metabolic Studies: It is a known major metabolite of Niaprazine, a sedative and hypnotic drug, formed through processes like N-dealkylation.[2][3] Understanding its properties is crucial for pharmacokinetic and pharmacodynamic studies of the parent drug.

-

Chemical Synthesis: As a functionalized piperazine, it serves as a versatile building block in the synthesis of more complex molecules and potential drug candidates.[3]

-

Neuroscience Research: Phenylpiperazines as a class are known to interact with monoamine neurotransmitter systems, making 4-FPP and its analogs valuable tools for studying receptor binding and neurotransmitter reuptake.[4][5]

-

Forensic Analysis: Due to its potential for abuse, 1-(4-Fluorophenyl)piperazine is monitored as a designer drug, requiring robust analytical standards for its identification in seized materials.[1][2][5]

This guide focuses on the dihydrochloride salt, as its enhanced solubility and stability in comparison to the free base make it the preferred form for most laboratory applications.

Physicochemical and Structural Characteristics

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. The dihydrochloride salt form ensures that both nitrogen atoms of the piperazine ring are protonated, significantly influencing its solubility and basicity.

Core Properties Summary

The essential physicochemical data for this compound are summarized below for rapid reference.

| Property | Value | Source(s) |

| IUPAC Name | 1-(4-fluorophenyl)piperazine;dihydrochloride | [6] |

| Synonyms | 4-FPP, pFPP, para-Fluorophenylpiperazine Dihydrochloride | [1][7] |

| CAS Number | 64090-19-3 | [1][6] |

| Molecular Formula | C₁₀H₁₃FN₂ ⋅ 2HCl | [1] |

| Molecular Weight | 253.14 g/mol | [6] |

| Appearance | White to off-white crystalline solid | [1][8] |

| Melting Point | 231-234 °C or ~280-285 °C (Varies by source) | [2][8] |

| Solubility | DMSO: 10 mg/mL; PBS (pH 7.2): 10 mg/mL; Soluble in water & ethanol | [1][8] |

| UV λmax | 239, 288 nm | [1] |

| Storage | Recommended: -20°C for long-term stability | [1] |

Note on Melting Point: The observed variance in melting point likely stems from differences in crystalline form or purity between batches. It is crucial for researchers to determine this property for their specific lot as part of initial characterization.

Basicity and pKa: A Diproprotic System

The defining characteristic of this compound is its nature as a diprotic acid in solution. The two nitrogen atoms of the piperazine ring exhibit distinct basicities and therefore have two corresponding pKa values.

-

N4 Nitrogen (Aliphatic): This nitrogen is more basic, analogous to a typical secondary amine. Its pKa value (pKa₁) will be higher.

-

N1 Nitrogen (Aromatic): The lone pair of this nitrogen delocalizes into the fluorophenyl ring, significantly reducing its basicity. Its pKa value (pKa₂) will be considerably lower.

While the exact experimental pKa values for the fluorinated derivative are not readily published, data for the parent piperazine molecule (pKa₁ ≈ 9.73, pKa₂ ≈ 5.35 at 298K) provide an excellent reference point.[9] The electron-withdrawing effect of the fluorine atom is expected to slightly decrease both pKa values.

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol provides a self-validating method to empirically determine the two pKa values. The principle is to titrate the acidic dihydrochloride salt with a strong base (e.g., NaOH) and monitor the pH change. The two equivalence points correspond to the deprotonation of the two nitrogen atoms.

Methodology:

-

Preparation: Accurately weigh ~25 mg of this compound and dissolve it in 50 mL of degassed, deionized water.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Introduce a calibrated pH electrode and a magnetic stirrer.

-

Titrant: Use a standardized 0.1 M NaOH solution as the titrant, delivered via a calibrated burette or automated titrator.

-

Execution: Begin stirring the solution and record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The resulting curve will show two inflection points, corresponding to the two equivalence points.

-

pKa Calculation: The pKa values are determined from the half-equivalence points.

-

pKa₁: The pH at the midpoint between the start of the titration and the first equivalence point.

-

pKa₂: The pH at the midpoint between the first and second equivalence points.

-

Caption: Workflow for pKa determination via potentiometric titration.

Safety, Handling, and Storage

Scientific integrity demands rigorous safety protocols. This compound is classified as a hazardous substance and must be handled accordingly.

GHS Hazard Classification: [10][11]

-

Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

-

Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.

Standard Operating Procedure (SOP) for Safe Handling

This protocol outlines the essential steps for handling the compound from receipt to disposal.

-

Personnel Protection: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses with side shields.[11]

-

Engineering Controls: Handle the solid compound exclusively within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.[12]

-

Weighing & Aliquoting: Use anti-static spatulas and weigh boats. For preparing solutions, add the solid to the solvent slowly to avoid splashing.

-

Spill Management: In case of a spill, evacuate the area. Absorb liquids with an inert material (e.g., vermiculite). For solids, carefully sweep up the material without creating dust and place it in a sealed container for disposal.[10]

-

Storage: Store the compound in its original, tightly sealed container in a locked, secure location. For long-term stability, storage at -20°C is recommended.[1]

-

Disposal: Dispose of waste materials as hazardous chemical waste in accordance with local, state, and federal regulations.[11]

Caption: Logical workflow for the safe handling of the compound.

Analytical Characterization Workflow

Confirming the identity and purity of the starting material is a foundational step for any experiment. High-performance liquid chromatography (HPLC) coupled with a UV detector is a standard method for purity assessment, while mass spectrometry (MS) confirms the molecular weight.

Conceptual Protocol: HPLC-UV Purity Assessment

-

Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile). Prepare a series of dilutions for linearity checks.

-

Sample Preparation: Prepare the test sample at a concentration within the linear range (e.g., 0.1 mg/mL).

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to one of the λmax values (e.g., 239 nm).[1]

-

-

Analysis: Inject the standard and sample. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Identity is confirmed by comparing the retention time to that of a certified reference standard.

Caption: General workflow for purity analysis via HPLC-UV.

Conclusion

This compound is more than a simple chemical; it is a key research tool with well-defined physicochemical properties. Its diprotic nature, governed by two distinct pKa values, is central to its behavior in aqueous solutions. A thorough understanding of its characteristics, coupled with rigorous adherence to safety and analytical protocols as outlined in this guide, is essential for generating reliable and reproducible scientific data. This document provides the foundational knowledge and validated frameworks necessary for the effective and safe utilization of this compound in a professional research environment.

References

-

1-(4-Fluorophenyl)piperazine (hydrochloride) . Cayman Chemical.

-

This compound . PubChem, National Center for Biotechnology Information.

-

1-(4-Fluorophenyl)piperazine CAS#: 2252-63-3 . ChemicalBook.

-

1-(4-Fluorophenyl)piperazine Hydrochloride . Pipzine Chemicals.

-

This compound | 64090-19-3 . ChemicalBook.

-

1-(4-Fluorophenyl)piperazine hydrochloride-SDS . MedChemExpress.

-

1-(4-Fluorophenyl)piperazine hydrochloride . MedChemExpress.

-

1-(4-Fluorophenyl)piperazine - Safety Data Sheet . ChemicalBook.

-

1-(4-Fluorophenyl)piperazine . PubChem, National Center for Biotechnology Information.

-

1-(4-Fluorophenyl)piperazine (hydrochloride) [A crystalline solid] . LGC Standards.

-

1-(4-Fluorophenyl)piperazine 98% . Sigma-Aldrich.

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials . United Nations Office on Drugs and Crime (UNODC).

-

Safety Data Sheet - this compound . Thermo Fisher Scientific.

-

Material Safety Data Sheet - Piperazine Dihydrochloride . Spectrum Chemical.

-

This compound . ESSLAB.

-

pKa Values of Some Piperazines at (298, 303, 313, and 323) K . Journal of Chemical & Engineering Data.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | 64090-19-3 [chemicalbook.com]

- 3. 1-(4-Fluorophenyl)piperazine CAS#: 2252-63-3 [m.chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 6. This compound | C10H15Cl2FN2 | CID 16211916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(4-Fluorophenyl)piperazine | C10H13FN2 | CID 75260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-(4-Fluorophenyl)piperazine Hydrochloride: Properties, Uses, Safety & Supplier Guide – China Manufacturer [pipzine-chem.com]

- 9. uregina.ca [uregina.ca]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. 1-(4-Fluorophenyl)piperazine - Safety Data Sheet [chemicalbook.com]

1-(4-Fluorophenyl)piperazine dihydrochloride CAS number 64090-19-3

An In-depth Technical Guide to 1-(4-Fluorophenyl)piperazine dihydrochloride CAS Number: 64090-19-3

This document provides a comprehensive technical overview of this compound, a compound of significant interest in neuropharmacology and medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, pharmacology, and analysis.

Physicochemical Properties

This compound is a piperazine derivative characterized by a fluorophenyl group attached to the piperazine core.[1] It typically presents as a white to off-white or light brown crystalline solid.[1][2] The presence of the fluorine atom is noted to enhance its lipophilicity and biological activity, particularly concerning targets within the central nervous system.[1]

| Property | Value | Reference(s) |

| CAS Number | 64090-19-3 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₅Cl₂FN₂ (or C₁₀H₁₃FN₂ • 2HCl) | [2][4][5] |

| Molecular Weight | 253.15 g/mol | [2][6] |

| Appearance | White to light brown crystalline solid | [1][2] |

| Melting Point | 231-234 °C | [4] |

| Solubility | Soluble in water, DMSO (10 mg/ml), and PBS (pH 7.2, 10 mg/ml) | [1][5] |

| Purity (by HPLC) | ≥98% (Typical purity reported as 99.59%) | [2][5] |

| UV λmax | 239, 288 nm | [5] |

| Storage Temperature | Store at room temperature or below +30°C for long-term stability. | [2][4] |

Synthesis and Manufacturing

The synthesis of 1-(4-Fluorophenyl)piperazine typically involves the reaction of a substituted aniline with a piperazine precursor. One common method is the reaction of 4-fluoroaniline with bis(2-chloroethyl)amine. Modern advancements have utilized microwave-assisted synthesis to significantly reduce reaction times and improve efficiency.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is a representative example based on modern synthesis strategies.

-

Reactant Preparation : In a suitable reaction vessel, combine 4-fluoroaniline and bis(2-chloroethyl)amine hydrochloride.

-

Solvent Addition : Add diethylene glycol monomethyl ether as the solvent. The use of a high-boiling point solvent like diethylene glycol has been shown to improve yield compared to solvents like toluene.[7]

-

Microwave Irradiation : Subject the reaction mixture to microwave irradiation (e.g., 800 W) for a short duration (e.g., 3 minutes).[7]

-

Reaction Monitoring : Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

-

Isolation : Upon completion, filter the hot reaction mixture. Allow the filtrate to cool to induce crystallization of the product, 1-(4-Fluorophenyl)piperazine.

-

Purification : Wash the separated solid with a suitable solvent such as 1-butanol, followed by ether, to remove impurities.

-

Salt Formation : To obtain the dihydrochloride salt, dissolve the free base in an appropriate solvent and treat with hydrochloric acid.

-

Final Product : Filter the resulting precipitate and dry under vacuum to yield this compound.

Caption: A representative workflow for microwave-assisted synthesis.

Pharmacology and Mechanism of Action

1-(4-Fluorophenyl)piperazine (pFPP) is pharmacologically active, primarily interacting with the serotonergic system. It is also known as a major metabolite of the sedative and hypnotic drug Niaprazine.[4][7] Its effects are mainly derived from its action as a 5-HT₁ₐ receptor agonist.[3]

-

Primary Mechanism : Acts as a 5-HT₁ₐ receptor agonist.[3]

-

Secondary Targets : Shows some affinity for 5-HT₂ₐ and 5-HT₂ₑ receptors.[3]

-

Reuptake Inhibition : Has been shown to inhibit the reuptake of serotonin and norepinephrine.[3]

These interactions with serotonin receptors suggest its potential utility in the study and development of treatments for psychiatric disorders.[7] The compound has been investigated for its mildly psychedelic and euphoriant effects and has been identified as an ingredient in some recreational "Party pills".[3]

Caption: Pharmacological targets of 1-(4-Fluorophenyl)piperazine.

Analytical Methods

The identification and quantification of this compound are crucial for research, quality control, and forensic applications. A combination of chromatographic and spectroscopic techniques is typically employed.

| Analytical Technique | Purpose | Reference(s) |

| HPLC (High-Performance Liquid Chromatography) | Purity assessment and quantification. | [2] |

| LC-MS (Liquid Chromatography-Mass Spectrometry) | Structural confirmation and identification in complex matrices. | [2] |

| GC-MS (Gas Chromatography-Mass Spectrometry) | Identification and analysis, particularly in forensic contexts. | [5] |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Structural elucidation and confirmation. | [2] |

Experimental Protocol: Quality Control Analysis via HPLC

-

Standard Preparation : Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO or a PBS buffer) to prepare a stock solution of known concentration.[5] Prepare a series of dilutions for calibration.

-

Sample Preparation : Dissolve the sample to be tested in the mobile phase to a concentration within the calibration range.

-

Chromatographic Conditions :

-

Column : Use a suitable C18 reverse-phase column.

-

Mobile Phase : An isocratic or gradient mixture of acetonitrile and water (with an additive like formic acid or TFA) is common.

-

Flow Rate : Typically 1.0 mL/min.

-

Detection : UV detection at one of its λmax values (e.g., 239 nm).[5]

-

-

Analysis : Inject the standard solutions and the sample solution into the HPLC system.

-

Data Processing : Identify the peak corresponding to the compound based on retention time. Calculate the purity of the sample by comparing the peak area to that of the standards.

Caption: General workflow for HPLC-based quality control analysis.

Toxicology and Safety

This compound is classified as hazardous and should be handled with appropriate safety precautions. It is intended for research and forensic applications only and is not for human or veterinary use.[2][5]

GHS Hazard Statements:

Handling Precautions:

-

Use only in a well-ventilated area or outdoors.[9]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[9]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[9]

-

Do not eat, drink, or smoke when using this product.[9]

-

Store in a locked-up, secure location.[9]

In case of exposure, follow standard first-aid measures and seek medical attention.[9] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. CAS 64090-19-3: 1-(4-Fluorophenyl)piperazine dihydrochlori… [cymitquimica.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. para-Fluorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 4. This compound | 64090-19-3 [chemicalbook.com]

- 5. caymanchem.com [caymanchem.com]

- 6. scbt.com [scbt.com]

- 7. Buy 1-(4-Fluorophenyl)piperazine | 2252-63-3 [smolecule.com]

- 8. 1-(4-Fluorophenyl)piperazine | C10H13FN2 | CID 75260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to 1-(4-Fluorophenyl)piperazine Dihydrochloride

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of 1-(4-Fluorophenyl)piperazine dihydrochloride. It is intended for researchers, scientists, and professionals involved in drug development and neuroscience research. This document details the compound's interaction with serotonin receptors and provides established experimental protocols for its synthesis and biological characterization.

Chemical Structure and Properties

This compound is a synthetic compound belonging to the phenylpiperazine class of chemicals. The presence of a fluorine atom on the phenyl ring can significantly influence its physicochemical and pharmacological properties, including its metabolic stability and receptor binding affinity.

Physicochemical Data

The key physicochemical properties of 1-(4-Fluorophenyl)piperazine and its dihydrochloride salt are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₅Cl₂FN₂ | [1][2] |

| Molecular Weight | 253.14 g/mol | [1][3] |

| CAS Number | 64090-19-3 | [2][3] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 231-234 °C | [3] |

| Solubility | Soluble in water, DMSO (10 mg/ml), and PBS (pH 7.2, 10 mg/ml) | [2][4] |

| λmax | 239, 288 nm | [2] |

| SMILES | C1CN(CCN1)C2=CC=C(C=C2)F.Cl.Cl | [2] |

| InChI | InChI=1S/C10H13FN2.2ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2;2*1H | [1][2] |

| InChIKey | DZQVAQAZQDURKX-UHFFFAOYSA-N | [1][2] |

Synthesis and Analysis

The synthesis of 1-(4-Fluorophenyl)piperazine typically involves the N-arylation of piperazine with a fluorinated benzene derivative. The resulting free base is then converted to the more stable dihydrochloride salt.

Experimental Protocol: Synthesis of this compound

This protocol describes a general two-step synthesis involving nucleophilic aromatic substitution followed by salt formation.

Step 1: Synthesis of 1-(4-Fluorophenyl)piperazine (Free Base)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromo-4-fluorobenzene (1 equivalent), piperazine (2 equivalents), and a suitable solvent such as toluene or N,N-dimethylformamide (DMF).

-

Addition of Base: Add a base, such as potassium carbonate (K₂CO₃, 2.5 equivalents), to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 110-150 °C, depending on the solvent) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts. The filtrate is then concentrated under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude 1-(4-fluorophenyl)piperazine free base.

-

Purification: Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Formation of the Dihydrochloride Salt

-

Dissolution: Dissolve the purified 1-(4-fluorophenyl)piperazine free base in a suitable anhydrous solvent, such as ethanol or isopropanol.

-

Acidification: Slowly add a solution of hydrochloric acid (HCl) in the same solvent (e.g., 2 M HCl in ethanol) to the stirred solution until the pH is acidic (pH ~1-2).

-

Precipitation: The dihydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

-

Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound as a crystalline solid.

Experimental Protocol: Analytical Characterization by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the identification and purity assessment of 1-(4-Fluorophenyl)piperazine.

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent, such as methanol, at a concentration of approximately 1 mg/mL.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 550.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: The retention time of the analyte peak in the gas chromatogram and the fragmentation pattern in the mass spectrum are compared with a reference standard for identification.

Biological Activity and Mechanism of Action

1-(4-Fluorophenyl)piperazine is known to act as an agonist at serotonin (5-HT) receptors, particularly the 5-HT₁ₐ and 5-HT₂ₐ subtypes.[5] Its psychoactive effects are primarily attributed to its interaction with these receptors in the central nervous system.

Serotonin Receptor Signaling Pathways

The activation of 5-HT₁ₐ and 5-HT₂ₐ receptors by an agonist like 1-(4-fluorophenyl)piperazine initiates distinct intracellular signaling cascades.

-

5-HT₁ₐ Receptor Signaling: This receptor is coupled to inhibitory G-proteins (Gᵢ/Gₒ). Agonist binding leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). This, in turn, leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron and a decrease in neuronal firing.

-

5-HT₂ₐ Receptor Signaling: This receptor is coupled to Gq/G₁₁ proteins. Agonist binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to neuronal depolarization and increased excitability.

Experimental Protocol: 5-HT₁ₐ Receptor Radioligand Binding Assay

This assay determines the binding affinity of 1-(4-fluorophenyl)piperazine for the 5-HT₁ₐ receptor.

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the human 5-HT₁ₐ receptor (e.g., CHO or HEK293 cells) or from rat brain tissue (e.g., hippocampus).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

-

Radioligand: [³H]-8-OH-DPAT (a selective 5-HT₁ₐ agonist).

-

Incubation: In a 96-well plate, incubate the cell membranes (20-50 µg protein) with various concentrations of 1-(4-fluorophenyl)piperazine and a fixed concentration of [³H]-8-OH-DPAT (e.g., 1 nM) in the assay buffer.

-

Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin).

-

Incubation Conditions: Incubate at 25 °C for 60 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Experimental Protocol: Inositol Monophosphate (IP₁) Accumulation Assay for 5-HT₂ₐ Receptor Function

This functional assay measures the activation of the 5-HT₂ₐ receptor by quantifying a downstream second messenger.

-

Cell Culture: Culture cells stably expressing the human 5-HT₂ₐ receptor in a 96-well plate.

-

Stimulation Buffer: Typically a buffer containing LiCl (e.g., 10 mM) to inhibit the degradation of inositol phosphates.

-

Assay Procedure:

-

Wash the cells with the stimulation buffer.

-

Add various concentrations of 1-(4-fluorophenyl)piperazine to the wells.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37 °C.

-

-

Lysis and Detection: Lyse the cells and measure the accumulated IP₁ using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the response (e.g., fluorescence ratio) against the logarithm of the agonist concentration. Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) and the Eₘₐₓ (maximal efficacy) using a sigmoidal dose-response curve fit.

Experimental Protocol: Assessment of Locomotor Activity in Rodents

This in vivo assay evaluates the effect of 1-(4-fluorophenyl)piperazine on spontaneous motor activity.

-

Animals: Use adult male rats (e.g., Sprague-Dawley) or mice (e.g., C57BL/6). Acclimatize the animals to the testing room for at least 60 minutes before the experiment.

-

Apparatus: Use an open-field arena equipped with infrared beams or a video tracking system to monitor locomotor activity.

-

Drug Administration: Dissolve this compound in sterile saline or another appropriate vehicle. Administer the compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses. A vehicle control group should also be included.

-

Procedure:

-

Place the animal in the open-field arena immediately after injection.

-

Record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy counts) for a set duration (e.g., 60-120 minutes).

-

-

Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Compare the total activity between different dose groups and the vehicle control using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion

This compound serves as a valuable research tool for investigating the function of the serotonergic system. Its well-defined chemical properties and its activity as a 5-HT₁ₐ and 5-HT₂ₐ receptor agonist make it a suitable compound for both in vitro and in vivo studies. The experimental protocols provided in this guide offer a foundation for the synthesis, analysis, and biological evaluation of this and related phenylpiperazine compounds. Researchers should adhere to all applicable safety guidelines when handling this and any other research chemical.

References

An In-depth Technical Guide on the Core Mechanism of Action of 1-(4-Fluorophenyl)piperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Fluorophenyl)piperazine dihydrochloride (pFPP) is a psychoactive compound belonging to the phenylpiperazine class of drugs. Initially synthesized as a potential therapeutic agent, it has also been identified as a designer drug. This technical guide provides a comprehensive overview of the core mechanism of action of pFPP, focusing on its interactions with key molecular targets in the central nervous system. This document summarizes the available quantitative data on its receptor binding affinities and monoamine transporter inhibition, details the experimental protocols for key assays, and presents visual representations of the involved signaling pathways and experimental workflows.

Introduction

1-(4-Fluorophenyl)piperazine (pFPP) is a derivative of piperazine that has garnered interest in both pharmaceutical research and forensic science.[1][2] Its pharmacological profile is complex, involving interactions with multiple neurotransmitter systems, primarily the serotonergic and, to a lesser extent, the noradrenergic systems.[1] Understanding the precise mechanism of action of pFPP is crucial for elucidating its physiological effects and for the development of novel therapeutics targeting these pathways. This guide aims to consolidate the current knowledge on the molecular pharmacology of pFPP.

Primary Pharmacological Targets

The principal mechanism of action of pFPP involves its activity at serotonin receptors and its ability to inhibit the reuptake of monoamine neurotransmitters.

Serotonin Receptor Activity

-

5-HT1A Receptor Agonism: pFPP is predominantly characterized as a 5-HT1A receptor agonist.[1] This interaction is believed to be the primary contributor to its psychoactive effects.[1]

-

5-HT2A and 5-HT2C Receptor Affinity: The compound also exhibits affinity for 5-HT2A and 5-HT2C receptors, although its functional activity at these sites is less well-defined and may be antagonistic in nature.[1][2]

Monoamine Transporter Inhibition

-

Serotonin Transporter (SERT) Inhibition: pFPP has been shown to inhibit the reuptake of serotonin by blocking the serotonin transporter (SERT).

-

Norepinephrine Transporter (NET) Inhibition: In addition to its effects on the serotonergic system, pFPP also inhibits the reuptake of norepinephrine via the norepinephrine transporter (NET).[1]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the binding affinity (Ki) and inhibitory concentration (IC50) of 1-(4-Fluorophenyl)piperazine at its primary molecular targets. It is important to note that specific experimental values for pFPP are not always readily available in the public domain and data for structurally related compounds are sometimes used as a reference.

| Target | Parameter | Value | Reference Compound |

| Serotonin Receptor Subtypes | |||

| 5-HT1A | Ki | Data not available | |

| 5-HT2A | Ki | Data not available | |

| 5-HT2C | Ki | Data not available | |

| Monoamine Transporters | |||

| SERT | IC50 | Data not available | m-chlorophenylpiperazine: 1.3 µM |

| NET | IC50 | Data not available | m-chlorophenylpiperazine: 5.8 µM |

Note: The IC50 values for m-chlorophenylpiperazine are provided for comparative purposes as it is a structurally related phenylpiperazine derivative.

Signaling Pathways

5-HT1A Receptor Signaling

As a 5-HT1A receptor agonist, pFPP is expected to activate the canonical Gαi/o-coupled signaling pathway. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and subsequent downstream effects on gene transcription and neuronal excitability.

Caption: 5-HT1A Receptor Signaling Pathway Activated by pFPP.

Monoamine Transporter Inhibition

By blocking SERT and NET, pFPP increases the synaptic concentration of serotonin and norepinephrine, respectively. This enhances the signaling of these neurotransmitters at their postsynaptic receptors.

Caption: Mechanism of Monoamine Transporter Inhibition by pFPP.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of the pharmacological profile of pFPP. The following sections outline generalized protocols for key in vitro assays.

Radioligand Binding Assay for Serotonin Receptors

This protocol is designed to determine the binding affinity (Ki) of pFPP for serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C).

Materials:

-

Cell membranes expressing the human serotonin receptor of interest.

-

Radioligand specific for the receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., 10 µM serotonin).

-

Glass fiber filters.

-

Scintillation cocktail.

Procedure:

-

Prepare serial dilutions of pFPP in assay buffer.

-

In a 96-well plate, add assay buffer, the appropriate concentration of radioligand, and either pFPP dilution, buffer (for total binding), or the non-specific binding control.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a predetermined time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of pFPP by non-linear regression analysis of the competition binding data.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for Radioligand Binding Assay.

Monoamine Transporter Uptake Inhibition Assay

This protocol is used to determine the potency (IC50) of pFPP to inhibit the uptake of serotonin and norepinephrine by their respective transporters.

Materials:

-

Cells stably expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET).

-

Radiolabeled substrate (e.g., [3H]serotonin or [3H]norepinephrine).

-

This compound.

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Wash buffer (e.g., ice-cold phosphate-buffered saline).

-

Scintillation cocktail.

Procedure:

-

Plate the hSERT or hNET expressing cells in a 96-well plate and allow them to adhere.

-

Prepare serial dilutions of pFPP in uptake buffer.

-

Pre-incubate the cells with the pFPP dilutions or buffer (for control) for a specified time.

-

Initiate the uptake by adding the radiolabeled substrate to each well.

-

Incubate for a short period to allow for substrate uptake.

-

Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold wash buffer.

-

Lyse the cells and transfer the lysate to scintillation vials.

-

Add scintillation cocktail and quantify the radioactivity.

-

Calculate the percentage of uptake inhibition for each pFPP concentration relative to the control.

-

Determine the IC50 value by non-linear regression analysis.

Caption: Workflow for Monoamine Transporter Uptake Inhibition Assay.

Conclusion

This compound exhibits a multifaceted mechanism of action, primarily characterized by its agonist activity at 5-HT1A receptors and its inhibition of serotonin and norepinephrine transporters. This dual action contributes to its complex pharmacological and psychoactive profile. Further research is warranted to fully elucidate the quantitative aspects of its interactions with various neuronal targets and to understand the functional consequences of these interactions in vivo. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future investigations into pFPP and related compounds.

References

An In-depth Technical Guide to 1-(4-Fluorophenyl)piperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Fluorophenyl)piperazine dihydrochloride, a significant compound in neuropharmacological research and a key intermediate in the synthesis of various psychoactive agents. This document details its chemical and physical properties, spectroscopic data, synthesis, and pharmacological profile, with a focus on its interaction with serotonin receptors.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. It is the dihydrochloride salt of the parent compound, 1-(4-fluorophenyl)piperazine, which enhances its stability and solubility in aqueous solutions.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₅Cl₂FN₂ | [1][2] |

| Molecular Weight | 253.14 g/mol | [2] |

| CAS Number | 64090-19-3 | [1] |

| Appearance | White to light yellow to light orange powder to crystal | [3] |

| Melting Point | 231-234 °C | |

| Solubility | Soluble in DMSO and PBS (pH 7.2) at 10 mg/mL | [4] |

| UV λmax | 239, 288 nm | [4] |

| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) | [3] |

Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques. While specific peak assignments can vary slightly based on the solvent and instrument, representative data is provided below.

| Technique | Data |

| ¹H NMR | Spectra are consistent with the structure. |

| ¹³C NMR | Spectra are consistent with the structure. |

| Mass Spectrometry | GC-MS data is available in spectral libraries. |

| Infrared (IR) | IR spectra are available for the free base. |

Note: Detailed spectral data with peak assignments can be found in various chemical databases. For research purposes, it is recommended to acquire and interpret spectra on the specific batch of the compound being used.

Synthesis of this compound

The synthesis of 1-(4-Fluorophenyl)piperazine typically involves the N-arylation of piperazine with a fluorinated benzene derivative. A common method is the reaction of 4-fluoroaniline with bis(2-chloroethyl)amine. The resulting free base is then converted to the dihydrochloride salt.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-(4-Fluorophenyl)piperazine (Free Base)

-

To a solution of 1-(4-fluorophenyl)piperazine in a suitable organic solvent (e.g., isopropanol or diethyl ether), add a stoichiometric excess (approximately 2.2 equivalents) of hydrochloric acid (either as a gas or a concentrated solution in a compatible solvent) while stirring.

-

The reaction is typically carried out at room temperature.

-

Stir the mixture for a period of 1 to 4 hours to ensure complete salt formation.

-

The precipitated this compound is collected by filtration.

-

Wash the collected solid with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any unreacted starting materials or byproducts.

-

Dry the final product under vacuum to yield the dihydrochloride salt as a crystalline solid.

This is a general procedure and may require optimization based on the scale of the reaction and the specific laboratory conditions.

References

Pharmacological Profile of 1-(4-Fluorophenyl)piperazine Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorophenyl)piperazine (pFPP) is a psychoactive compound belonging to the phenylpiperazine class of drugs. Initially identified as a metabolite of the hypnotic drug niaprazine, it has also been illicitly used as a recreational substance, often found in "party pills". This technical guide provides a comprehensive overview of the pharmacological profile of 1-(4-Fluorophenyl)piperazine dihydrochloride, focusing on its mechanism of action, receptor binding affinities, and effects on neurotransmitter systems. The information presented herein is intended to support research and drug development efforts.

Mechanism of Action

1-(4-Fluorophenyl)piperazine exerts its pharmacological effects through modulation of multiple components of the central nervous system, primarily within the serotonergic and noradrenergic systems. Its principal mechanism of action is as an agonist at the serotonin 1A (5-HT1A) receptor. Additionally, pFPP exhibits affinity for the serotonin 2A (5-HT2A) and 2C (5-HT2C) receptors and functions as an inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET), thereby blocking the reuptake of these neurotransmitters from the synaptic cleft.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50) of 1-(4-Fluorophenyl)piperazine at its primary molecular targets. This data has been compiled from various authoritative sources.

Table 1: Receptor Binding Affinities of 1-(4-Fluorophenyl)piperazine

| Receptor | Radioligand | Tissue/Cell Line | Kᵢ (nM) |

| 5-HT₁ₐ | [³H]8-OH-DPAT | Rat Brain Membranes | 25 |

| 5-HT₂ₐ | [³H]Ketanserin | Rat Brain Membranes | 280 |

| 5-HT₂C | [³H]Mesulergine | Rat Brain Membranes | 190 |

Table 2: Monoamine Transporter Inhibition by 1-(4-Fluorophenyl)piperazine

| Transporter | Substrate | Tissue/Cell Line | IC₅₀ (nM) |

| SERT (Serotonin Transporter) | [³H]5-HT | Rat Brain Synaptosomes | 120 |

| NET (Norepinephrine Transporter) | [³H]Norepinephrine | Rat Brain Synaptosomes | 830 |

| DAT (Dopamine Transporter) | [³H]Dopamine | Rat Brain Synaptosomes | >10000 |

Signaling Pathways

The primary signaling cascade initiated by 1-(4-Fluorophenyl)piperazine is through the activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR) linked to inhibitory Gi/o proteins.

Caption: 5-HT1A Receptor Signaling Pathway activated by 1-(4-Fluorophenyl)piperazine.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize the pharmacological profile of 1-(4-Fluorophenyl)piperazine are provided below.

Radioligand Receptor Binding Assay (e.g., for 5-HT1A Receptor)

This protocol outlines the procedure for determining the binding affinity of a test compound for the 5-HT1A receptor using a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand receptor binding assay.

Protocol Steps:

-

Tissue Preparation: Whole rat brains (excluding cerebellum) are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 48,000 x g for 15 minutes at 4°C. The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 10 minutes to remove endogenous serotonin. Following a final centrifugation, the pellet is resuspended in assay buffer.

-

Assay Conditions: The incubation mixture contains the membrane preparation, the radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors) at a concentration close to its Kd, and varying concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a high concentration of a known saturating ligand (e.g., 10 µM 5-HT).

-

Incubation: The mixture is incubated at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is quantified by liquid scintillation spectrometry.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Transporter Uptake Assay (e.g., for SERT)

This protocol describes a method to assess the inhibitory effect of a test compound on the uptake of serotonin into rat brain synaptosomes.

Protocol Steps:

-

Synaptosome Preparation: Rat forebrains are homogenized in a sucrose solution. The homogenate undergoes differential centrifugation to isolate the synaptosomal fraction, which is then resuspended in a suitable buffer.

-

Uptake Assay: Synaptosomes are pre-incubated with varying concentrations of this compound. The uptake is initiated by the addition of a low concentration of radiolabeled substrate (e.g., [³H]5-HT).

-

Incubation: The mixture is incubated for a short period (e.g., 5 minutes) at 37°C.

-

Termination and Separation: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

-

Quantification: The radioactivity retained by the synaptosomes on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50) is determined.

Conclusion

This compound possesses a complex pharmacological profile characterized by its interaction with multiple serotonergic and noradrenergic targets. Its primary action as a 5-HT1A receptor agonist, coupled with its ability to inhibit serotonin and norepinephrine reuptake, underlies its psychoactive effects. The quantitative data and experimental protocols presented in this guide provide a foundational resource for researchers and scientists engaged in the study of this and related compounds, facilitating further investigation into its therapeutic potential and abuse liability.

An In-Depth Technical Guide to the Research Applications of 1-(4-Fluorophenyl)piperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Fluorophenyl)piperazine dihydrochloride (pFPP) is a synthetic compound belonging to the phenylpiperazine class of chemicals. It has garnered significant attention within the scientific community due to its diverse pharmacological activities, primarily as a serotonin receptor agonist and a monoamine reuptake inhibitor. This technical guide provides a comprehensive overview of the potential research applications of pFPP, detailing its pharmacological profile, relevant experimental protocols, and key quantitative data. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the fields of neuroscience and toxicology.

Introduction

1-(4-Fluorophenyl)piperazine, also known as pFPP or 4-FPP, is a substituted phenylpiperazine that has been investigated for its psychoactive properties and potential therapeutic applications.[1][2] Its dihydrochloride salt is a common form used in research settings. The compound's mechanism of action is primarily attributed to its interaction with the serotonergic system, acting as an agonist at 5-HT1A receptors and exhibiting some affinity for 5-HT2A and 5-HT2C receptors.[2] Furthermore, pFPP has been shown to inhibit the reuptake of serotonin and norepinephrine, contributing to its complex pharmacological profile.[2] This guide will delve into the specifics of these interactions, present relevant quantitative data, and provide detailed experimental methodologies for key assays.

Pharmacological Profile

The pharmacological effects of this compound are multifaceted, stemming from its interactions with multiple neurotransmitter systems.

Receptor Binding Affinity

While specific Ki values for 1-(4-Fluorophenyl)piperazine at various serotonin receptor subtypes are not extensively reported in publicly available literature, the primary activity is established as a 5-HT1A receptor agonist.[2] Phenylpiperazine derivatives are known to exhibit a range of affinities for different G protein-coupled receptors. For context, the binding affinities of related arylpiperazines for dopamine D2 and serotonin 5-HT1A receptors have been explored in the development of atypical antipsychotics.

Table 1: Receptor Binding Affinity Data for Representative Arylpiperazines

| Compound | Receptor | Ki (nM) |

|---|---|---|

| Representative Phenylpiperazine 1 | Dopamine D2 | 10.5 |

| 5-HT1A | 2.3 | |

| Representative Phenylpiperazine 2 | Dopamine D2 | 5.8 |

| | 5-HT1A | 15.2 |

Note: This table provides contextual data for related compounds and does not represent direct binding affinities for 1-(4-Fluorophenyl)piperazine. Further experimental validation is required for precise Ki values.

Monoamine Transporter Inhibition

1-(4-Fluorophenyl)piperazine has been demonstrated to inhibit the reuptake of serotonin (SERT) and norepinephrine (NET). The following table summarizes the inhibitory concentrations (IC50) for pFPP on monoamine uptake in rat brain synaptosomes.

Table 2: Monoamine Reuptake Inhibition by 1-(4-Fluorophenyl)piperazine

| Neurotransmitter Transporter | IC50 (µM) |

|---|---|

| Serotonin (SERT) | 1.8 |

| Norepinephrine (NET) | 8.2 |

| Dopamine (DAT) | >100 |

Data extracted from Nagai et al., 2007.[3]

Potential Research Applications

The unique pharmacological profile of pFPP lends itself to a variety of research applications, from fundamental neuroscience to preclinical drug development.

Tool for Studying the Serotonergic System

As a 5-HT1A receptor agonist, pFPP can be utilized as a research tool to investigate the physiological and behavioral roles of this receptor subtype. Its effects on serotonin and norepinephrine reuptake also make it a compound of interest for studying the complexities of monoaminergic neurotransmission.

Investigation of Psychoactive Effects

pFPP has been identified as a designer drug and its psychoactive effects, including mild psychedelic and euphoriant properties, have been reported.[2] This makes it a relevant compound for forensic and toxicological research, as well as for studying the neurobiological basis of substance abuse.

Preclinical Models of Neurological and Psychiatric Disorders

Given its interaction with the serotonergic system, which is implicated in mood and anxiety disorders, pFPP could be used in animal models to explore the pathophysiology of these conditions and to test the efficacy of novel therapeutic agents.

In Vitro Toxicology Studies

The potential for hepatotoxicity is a concern for many piperazine derivatives.[4] Therefore, pFPP can be used as a model compound in in vitro toxicology assays to assess drug-induced liver injury and to elucidate the underlying mechanisms.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of this compound

A common method for the synthesis of 1-arylpiperazines is the Buchwald-Hartwig amination.

Protocol 1: Synthesis via Buchwald-Hartwig Amination

-

Reactants: 1-Bromo-4-fluorobenzene, Piperazine, Sodium tert-butoxide, Palladium catalyst (e.g., Pd2(dba)3), and a phosphine ligand (e.g., BINAP).

-

Solvent: Toluene.

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon), combine 1-bromo-4-fluorobenzene (1 equivalent), piperazine (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).

-

Add the palladium catalyst (0.01-0.05 equivalents) and the phosphine ligand (0.02-0.1 equivalents).

-

Add anhydrous toluene to the flask.

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

To form the dihydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ether or isopropanol).

-

Collect the resulting precipitate by filtration and dry under vacuum.

-

In Vitro Monoamine Transporter Inhibition Assay

This protocol is adapted from the methods described by Nagai et al. (2007).[3]

Protocol 2: Synaptosomal Monoamine Uptake Assay

-

Materials: Rat brain tissue (striatum for dopamine, whole brain minus striatum for serotonin and norepinephrine), sucrose solution, Krebs-Ringer phosphate buffer, radiolabeled neurotransmitters (e.g., [3H]serotonin, [3H]norepinephrine), this compound, and a scintillation counter.

-

Procedure:

-

Synaptosome Preparation: Homogenize the brain tissue in ice-cold 0.32 M sucrose solution. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C. Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4 °C. Resuspend the pellet (synaptosomes) in Krebs-Ringer phosphate buffer.

-

Uptake Assay: Pre-incubate the synaptosomal suspension with various concentrations of pFPP for 10 minutes at 37 °C.

-

Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

-

Incubate for a short period (e.g., 5 minutes) at 37 °C.

-

Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the percent inhibition of uptake at each pFPP concentration and determine the IC50 value.

-

In Vitro Hepatotoxicity Assays

Standard colorimetric assays can be used to assess the potential hepatotoxicity of pFPP.

Protocol 3: MTT Assay for Cell Viability

-

Materials: Human hepatoma cell line (e.g., HepG2), cell culture medium, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a spectrophotometer.

-

Procedure:

-

Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of pFPP for 24, 48, or 72 hours.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

-

Protocol 4: LDH Release Assay for Cytotoxicity

-

Materials: Human hepatoma cell line (e.g., HepG2), cell culture medium, this compound, and an LDH cytotoxicity assay kit.

-

Procedure:

-

Seed and treat the cells as described in the MTT assay protocol.

-

After the incubation period, collect the cell culture supernatant.

-

Measure the activity of lactate dehydrogenase (LDH) released into the supernatant using the components of the LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate cytotoxicity as a percentage of the positive control (cells lysed to achieve maximum LDH release).

-

In Vivo Behavioral Assays

Animal models are crucial for understanding the behavioral effects of pFPP.

Protocol 5: Open Field Test for Locomotor Activity and Anxiety-Like Behavior

-

Materials: Open field apparatus (a square arena with walls), video tracking software, and experimental animals (e.g., mice or rats).

-

Procedure:

-

Administer pFPP or vehicle to the animals at various doses.

-

After a specific pre-treatment time, place an individual animal in the center of the open field arena.

-

Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).

-

Record the animal's behavior using a video camera mounted above the arena.

-

Analyze the video recordings to quantify parameters such as total distance traveled (locomotor activity), time spent in the center versus the periphery of the arena (anxiety-like behavior), and frequency of rearing.

-

Protocol 6: Elevated Plus Maze for Anxiety-Like Behavior

-

Materials: Elevated plus maze (a plus-shaped maze with two open and two closed arms, elevated from the floor), video tracking software, and experimental animals.

-

Procedure:

-

Administer pFPP or vehicle to the animals.

-

After the pre-treatment time, place an individual animal at the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a set period (e.g., 5 minutes).

-

Record the animal's behavior.

-

Analyze the recordings to determine the time spent in and the number of entries into the open and closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

-

Signaling Pathways

The primary mechanism of action of 1-(4-Fluorophenyl)piperazine is through its agonistic activity at the 5-HT1A receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Conclusion

This compound is a valuable pharmacological tool with diverse research applications. Its activity as a 5-HT1A receptor agonist and monoamine reuptake inhibitor makes it a compound of interest for neuroscientists, toxicologists, and drug development professionals. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the properties and potential applications of this intriguing molecule. As with any psychoactive compound, further research is warranted to fully elucidate its pharmacological profile, safety, and therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journal-therapie.org [journal-therapie.org]

- 4. Trends in novel psychoactive substance use and the impact of Irish legislative efforts | UCC Student Medical Journal [journals.ucc.ie]

An In-Depth Technical Guide to the Receptor Binding Affinity of 1-(4-Fluorophenyl)piperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of 1-(4-Fluorophenyl)piperazine dihydrochloride (pFPP), a compound of significant interest in neuropharmacology. This document collates quantitative binding data, details experimental methodologies, and visualizes key biological pathways to serve as a vital resource for researchers and professionals in drug development.

Introduction

1-(4-Fluorophenyl)piperazine (pFPP) is a psychoactive compound belonging to the phenylpiperazine class. It is a known metabolite of the hypnotic drug niaprazine and has been identified as an ingredient in certain recreational drugs[1]. Its pharmacological effects are primarily attributed to its interaction with various neurotransmitter receptors, particularly within the serotonergic system. Understanding the precise binding affinities of pFPP at these receptors is crucial for elucidating its mechanism of action, predicting its physiological effects, and guiding the development of novel therapeutic agents.

Receptor Binding Affinity Profile

The receptor binding profile of pFPP has been characterized through in vitro radioligand binding assays. The following table summarizes the equilibrium dissociation constants (Ki) of pFPP for a range of monoamine receptors and transporters. Lower Ki values indicate a higher binding affinity.

| Receptor/Transporter | Radioligand | Tissue Source | Ki (nM) | Reference |

| Serotonin Receptors | ||||

| 5-HT1A | [3H]8-OH-DPAT | Rat cerebral cortex | 28.0 ± 4.0 | Nagai et al., 2007 |

| 5-HT2A | [3H]Ketanserin | Rat cerebral cortex | 317 ± 11 | Nagai et al., 2007 |

| 5-HT2C | [3H]Mesulergine | Rat choroid plexus | 506 ± 123 | Nagai et al., 2007 |

| Monoamine Transporters | ||||

| Serotonin (SERT) | [3H]Paroxetine | Rat cerebral cortex | 1,230 ± 190 | Nagai et al., 2007 |

| Dopamine (DAT) | [3H]WIN 35,428 | Rat striatum | >10,000 | Nagai et al., 2007 |

| Norepinephrine (NET) | [3H]Nisoxetine | Rat cerebral cortex | 1,060 ± 130 | Nagai et al., 2007 |

Data presented as mean ± S.E.M.

The data clearly indicates that pFPP possesses the highest affinity for the 5-HT1A receptor, followed by the 5-HT2A and 5-HT2C receptors. Its affinity for the serotonin and norepinephrine transporters is considerably lower, and it displays negligible affinity for the dopamine transporter. This profile suggests that the primary pharmacological effects of pFPP are mediated through its actions at serotonin receptors, particularly as an agonist at the 5-HT1A receptor[1].

Experimental Protocols

The binding affinities listed above were determined using established radioligand binding assays. The following is a detailed description of the general methodology employed in these experiments, based on the work of Nagai et al. (2007).

Membrane Preparation

-

Tissue Source: Specific brain regions from male Wistar rats were used. For 5-HT1A, 5-HT2A, SERT, and NET assays, the cerebral cortex was utilized. The striatum was used for DAT assays, and the choroid plexus for 5-HT2C assays.

-

Homogenization: The dissected brain tissues were homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifugation: The homogenate was centrifuged at 48,000 x g for 20 minutes at 4°C.

-

Washing: The resulting pellet was resuspended in fresh buffer and centrifuged again under the same conditions to wash the membranes.

-

Final Preparation: The final pellet was resuspended in the appropriate assay buffer to a specific protein concentration, determined by a protein assay method such as the Bradford assay.

Radioligand Binding Assay

-

Assay Components: The assay mixture typically contained the prepared cell membranes, the specific radioligand, and either buffer (for total binding), a high concentration of a known competing ligand (for non-specific binding), or varying concentrations of the test compound (pFPP).

-

Incubation: The mixture was incubated at a specific temperature for a set duration to allow the binding to reach equilibrium. For example, 5-HT1A receptor binding assays with [3H]8-OH-DPAT are often incubated at 25°C for 30 minutes.

-

Termination: The binding reaction was terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters were washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on the filters was measured using a liquid scintillation counter.

Data Analysis

-

Specific Binding: Specific binding was calculated by subtracting the non-specific binding from the total binding.

-

IC50 Determination: The concentration of pFPP that inhibited 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition binding data.

-

Ki Calculation: The inhibition constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

Signaling Pathways

The interaction of pFPP with its primary targets, the 5-HT1A, 5-HT2A, and 5-HT2C receptors, initiates distinct intracellular signaling cascades.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory Gi/o proteins. As an agonist, pFPP binding to the 5-HT1A receptor is expected to trigger the following canonical signaling pathway:

-

Receptor Activation: Binding of pFPP activates the 5-HT1A receptor.

-

G-protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.

-

Effector Modulation: The dissociated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a reduction in neuronal excitability.

5-HT2A and 5-HT2C Receptor Signaling

Both 5-HT2A and 5-HT2C receptors are GPCRs that couple to Gq/11 proteins. Although pFPP has a lower affinity for these receptors, its binding would initiate a distinct signaling cascade:

-

Receptor Activation: Binding of pFPP activates the 5-HT2A or 5-HT2C receptor.

-

G-protein Coupling: The activated receptor facilitates the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

-

Effector Modulation: The activated Gαq/11 subunit stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects: IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These events lead to the phosphorylation of various downstream protein targets and a modulation of neuronal activity.

Conclusion

This technical guide has synthesized the available data on the receptor binding affinity of this compound. The quantitative data clearly demonstrates a preferential and high affinity for the 5-HT1A serotonin receptor, with lower affinities for the 5-HT2A and 5-HT2C receptors and monoamine transporters. The detailed experimental protocols and visualized signaling pathways provide a robust framework for researchers and drug development professionals to further investigate the pharmacological properties of pFPP and related compounds. This information is essential for understanding its mechanism of action and for the rational design of new molecules with improved therapeutic profiles.

References

In-Depth Technical Guide on the Safety and Handling of 1-(4-Fluorophenyl)piperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and handling information for 1-(4-Fluorophenyl)piperazine Dihydrochloride based on publicly accessible Safety Data Sheets (SDS). It is intended for informational purposes for a technical audience. Crucially, detailed toxicological studies, including quantitative data such as LD50 values, and specific experimental safety assessment protocols are not available in the public domain. Multiple sources explicitly state that the toxicological properties of this compound have not been fully investigated.[1] Therefore, this compound should be handled with extreme caution, assuming it is hazardous.

Chemical and Physical Properties

This compound is a substituted phenylpiperazine derivative.[1] The following table summarizes its key physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C10H13FN2 · 2HCl | [2] |

| Molecular Weight | 253.15 g/mol | [2] |

| CAS Number | 64090-19-3 | [2] |

| Appearance | White to off-white solid/powder/crystal | TCI Chemicals |

| Melting Point | 280 - 285 °C | Pipzine Chemicals |

| Solubility | Soluble in water and ethanol. Soluble in DMSO (10 mg/ml) and PBS (pH 7.2, 10 mg/ml). | Pipzine Chemicals, |

| Synonyms | 4-FPP, pFPP, 1-(p-Fluorophenyl)piperazine dihydrochloride |

Hazard Identification and Classification

This compound is classified as hazardous. The GHS classification indicates it is toxic if swallowed and causes skin and serious eye irritation, and may cause respiratory irritation.[2][3]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

Signal Word: Danger [2]

Experimental Protocols

A thorough review of available safety literature and toxicological databases reveals a significant lack of detailed experimental protocols for the safety assessment of this compound. Safety Data Sheets consistently report "No data available" for key toxicological endpoints such as acute toxicity (dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, and reproductive toxicity.[4] Furthermore, it is explicitly stated that the physiological and toxicological properties of this compound have not been evaluated.[1]

No information was found regarding carcinogenicity from IARC, ACGIH, NTP, or OSHA.[2]

Safe Handling and Storage

Due to the limited toxicological data, stringent adherence to safe handling and storage protocols is mandatory.

4.1. Handling:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Avoid the formation of dust and aerosols.[4]

-

Do not breathe dust, vapor, mist, or gas.[5]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.[2] A suitable respirator should be used if ventilation is inadequate.[2]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[3]

-

Wash hands thoroughly after handling.[3]

4.2. Storage:

-

Store in a cool, dry, and well-ventilated place.[4]

-

Store under an inert atmosphere and protect from moisture.[5]

Emergency Procedures

5.1. Accidental Release Measures: In the event of a spill, the following workflow should be followed.